Home > Products > Screening Compounds P18319 > 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide
6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide -

6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide

Catalog Number: EVT-5058226
CAS Number:
Molecular Formula: C19H24N4O2
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: While 873140 doesn't share direct structural similarity with 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide, its inclusion stems from the paper's discussion of allosteric antagonists of the CCR5 receptor. The research emphasizes the differential effects of various allosteric antagonists, including 873140, on CCR5 function and ligand binding, providing insights into potential structure-activity relationships relevant to the target compound and its potential interactions with similar receptor targets [ [] ].

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C (SCH 351125) acts as a noncompetitive allosteric antagonist of the CCR5 receptor. This compound effectively blocks the binding of both chemokines, 125I-MIP-1α and 125I-RANTES, and hinders the calcium response associated with CCR5 activation by CCL5 (RANTES) [ [] ].

Relevance: Although not structurally analogous to 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide, Sch-C is relevant because it is classified as a noncompetitive allosteric antagonist of the CCR5 receptor alongside 873140 in the paper. The comparison of these antagonists with differing binding and functional blockade profiles highlights the diversity within this class of compounds, informing potential investigations into the allosteric modulation of receptors by the target compound [ [] ].

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: Sch-D (SCH 417,690) is another noncompetitive allosteric antagonist of the CCR5 receptor, exhibiting similar properties to Sch-C in blocking chemokine binding (125I-MIP-1α and 125I-RANTES) and the calcium response resulting from CCR5 activation by CCL5 (RANTES) [ [] ].

Relevance: Sch-D, while not directly structurally related to 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide, serves as another example of a noncompetitive allosteric antagonist of the CCR5 receptor within the same research context as 873140 and Sch-C. This further expands the understanding of diverse pharmacological profiles within this class of compounds, aiding potential exploration of the target compound's interactions with similar receptor targets and allosteric mechanisms [ [] ].

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857 is also categorized as a noncompetitive allosteric antagonist of the CCR5 receptor. Like Sch-C and Sch-D, it effectively blocks the binding of both chemokines 125I-MIP-1α and 125I-RANTES and inhibits the calcium response associated with CCR5 activation by CCL5 (RANTES) [ [] ].

Relevance: The inclusion of UK-427,857, although not structurally analogous to 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide, adds to the body of evidence regarding noncompetitive allosteric antagonists of the CCR5 receptor. The paper's investigation into these antagonists with varying binding and functional profiles strengthens the understanding of structure-activity relationships within this category, potentially informing investigations into the target compound's potential for allosteric modulation of similar receptors [ [] ].

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 is classified as a noncompetitive allosteric antagonist of the CCR5 receptor. It shares the characteristic of blocking the binding of both chemokines 125I-MIP-1α and 125I-RANTES, as well as inhibiting the calcium response triggered by CCR5 activation via CCL5 (RANTES) [ [] ].

Relevance: While TAK779 doesn't directly resemble 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide structurally, it is part of the group of noncompetitive allosteric CCR5 antagonists studied alongside 873140 in the paper. The analysis of these antagonists, each with its own binding and functional blockade profile, highlights the diverse pharmacological behavior within this class. This information is valuable when considering potential investigations into the target compound's ability to modulate similar receptor targets through allosteric mechanisms [ [] ].

Relevance: Ivacaftor, though not structurally similar to 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide, is relevant because the study focuses on identifying potentiators that do not interfere with ∆F508-CFTR stability or corrector action, unlike Ivacaftor. This research highlights the importance of understanding potential interactions between potentiators and correctors in cystic fibrosis treatment. It emphasizes the need to consider these interactions when developing new therapies, including those related to the target compound if it were to be explored for potential applications in cystic fibrosis [ [] ].

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is an investigational corrector for cystic fibrosis, specifically targeting the ∆F508 mutation in CFTR. Its function is to improve the cellular processing of ∆F508-CFTR, ultimately increasing the amount of functional protein at the cell surface [ [] ].

Relevance: This investigational corrector, despite its structural dissimilarity to 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide, is relevant because the study examines its interaction with potentiators. The research shows that this corrector's efficacy can be compromised by the potentiator Ivacaftor. This highlights the importance of identifying potentiators that do not interfere with corrector function, a consideration that might be relevant for future research on the target compound if it were to be investigated for applications in cystic fibrosis treatment [ [] ].

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This compound is another investigational corrector for cystic fibrosis targeting the ∆F508 mutation in CFTR. It aims to improve the cellular processing of ∆F508-CFTR, ultimately enhancing the quantity of functional CFTR protein at the cell surface [ [] ].

Relevance: Although not structurally related to 6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide, this investigational corrector is significant because the research demonstrates that its effectiveness can be negatively impacted by the potentiator Ivacaftor. This finding underscores the importance of understanding potential interactions between correctors and potentiators when developing combination therapies for cystic fibrosis, including any potential applications for the target compound in this context [ [] ].

Properties

Product Name

6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide

IUPAC Name

6-(1,4-oxazepan-4-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C19H24N4O2/c24-19(21-10-3-6-17-5-1-2-9-20-17)16-7-8-18(22-15-16)23-11-4-13-25-14-12-23/h1-2,5,7-9,15H,3-4,6,10-14H2,(H,21,24)

InChI Key

BUWCKRWSEZUTCJ-UHFFFAOYSA-N

SMILES

C1CN(CCOC1)C2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=N3

Canonical SMILES

C1CN(CCOC1)C2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.